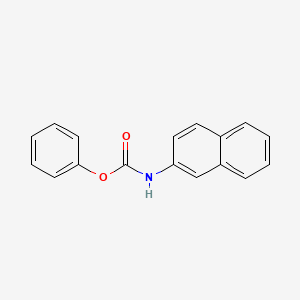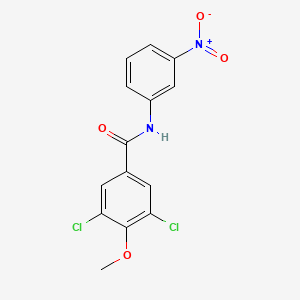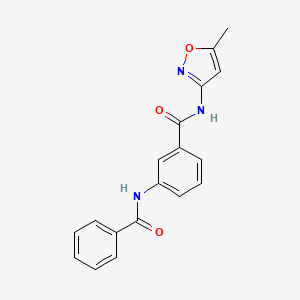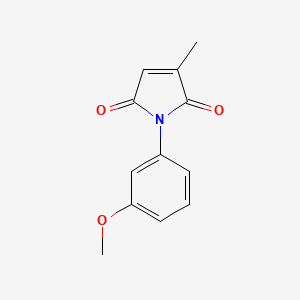![molecular formula C13H21BrN2O2S2 B5731646 5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide](/img/structure/B5731646.png)
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the bromine atom and the piperidine moiety. Common synthetic routes include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Sulfonamide: The brominated thiophene is then reacted with sulfonyl chloride to form the sulfonamide group.
Introduction of Piperidine Moiety: The final step involves the reaction of the sulfonamide with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the piperidine moiety can undergo reduction to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or NBS, iron or aluminum chloride as catalysts.
Sulfonamide Formation: Sulfonyl chloride, base such as triethylamine.
Piperidine Introduction: 4-methylpiperidine, base such as sodium hydride or potassium carbonate.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Materials Science: Its unique structural properties make it suitable for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and piperidine moiety can enhance binding affinity through hydrophobic interactions and steric effects. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenesulfonamide: Lacks the piperidine moiety, making it less versatile in terms of biological activity.
N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-chloro-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.
Uniqueness
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the piperidine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2S2/c1-11-5-9-16(10-6-11)8-2-7-15-20(17,18)13-4-3-12(14)19-13/h3-4,11,15H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWTGSVNGZJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
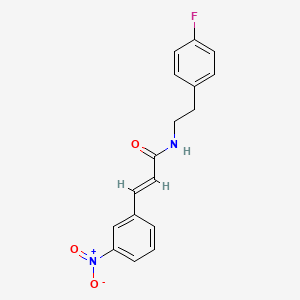
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)
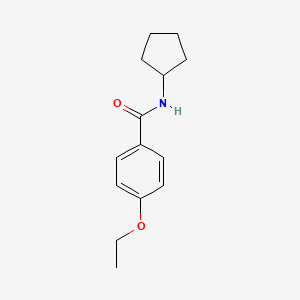
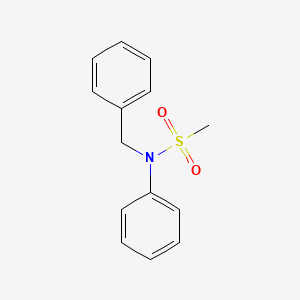
![1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one](/img/structure/B5731585.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methylnaphthalene-1,4-dione](/img/structure/B5731591.png)
![[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B5731595.png)

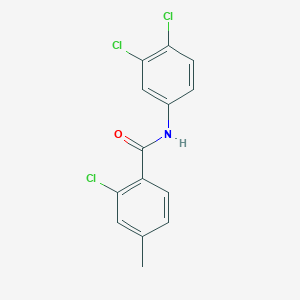
![Methyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate](/img/structure/B5731616.png)
